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Compound of Interest

trans-2,3,4-Trimethoxycinnamic
Compound Name: _
acid

Cat. No.: B1194063

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-
2,3,4-Trimethoxycinnamic acid, a significant derivative of cinnamic acid. The information
presented herein is essential for its unambiguous identification, characterization, and
application in research and development, particularly in the fields of medicinal chemistry and
material science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Molecular Structure and Properties

trans-2,3,4-Trimethoxycinnamic acid (C12H140s) has a molecular weight of 238.24 g/mol . Its
structure, featuring a trans-alkene moiety and a trimethoxy-substituted benzene ring, gives rise
to a unique spectroscopic fingerprint.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for trans-2,3,4-
Trimethoxycinnamic acid.

Table 1: *H and **C NMR Spectroscopic Data

While specific experimental data for the target molecule is not readily available in the public
domain, the expected chemical shifts can be inferred from the analysis of closely related
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cinnamic acid derivatives. The data presented below is a predictive summary based on the
analysis of similar structures.

Predicted :
. . o Coupling .
1H NMR Chemical Shift Multiplicity Assignment
Constant (J) Hz
(6) ppm
H-a ~6.4 d ~16.0 Vinylic Proton
H-B ~7.8 d ~16.0 Vinylic Proton
Ar-H 6.8-75 m - Aromatic Protons
OCHs 3.8-4.0 s - Methoxyl Protons
Carboxylic Acid
COOH >10 brs -
Proton
Predicted Chemical Shift (d) _
13C NMR Assignment
ppm
C=0 ~172 Carboxylic Acid Carbonyl
C-B ~145 Vinylic Carbon
C-a ~118 Vinylic Carbon
Ar-C (Substituted) 140 - 160 Aromatic Carbons (C-0)
Ar-CH 105 - 130 Aromatic Carbons (C-H)
OCHs 55 - 62 Methoxyl Carbons

Table 2: Infrared (IR) Spectroscopic Data

The NIST WebBook provides access to the gas-phase IR spectrum of 2,3,4-
Trimethoxycinnamic acid.[1][2] Key absorption bands are summarized below.
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Vibrational Mode Wavenumber (cm—1) Intensity

O-H stretch (Carboxylic Acid) ~3570 Broad

C-H stretch (Aromatic) ~3000-3100 Medium

C-H stretch (Aliphatic) ~2800-3000 Medium

C=0 stretch (Carboxylic Acid) ~1760 Strong

C=C stretch (Alkene) ~1630 Medium

C=C stretch (Aromatic) ~1450-1600 Medium-Strong
C-O stretch (Ethers) ~1000-1300 Strong

Table 3: Mass Spectrometry (MS) Data

The NIST WebBook provides the electron ionization (El) mass spectrum for 2,3,4-

Trimethoxycinnamic acid.[2]

m/z Relative Intensity (%) Possible Fragment
238 ~50 M]*

223 ~100 [M - CHs]*

195 ~40 [M - COOH]*

177 ~30 [M - COOH - H20]*

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation

of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the

molecule.

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://webbook.nist.gov/cgi/inchi?ID=C33130039&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology:

o Sample Preparation: Dissolve 5-10 mg of trans-2,3,4-Trimethoxycinnamic acid in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm
NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Data Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a relaxation delay of 1-2 seconds between scans.

e 13C NMR Data Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o A larger number of scans will be required compared to H NMR.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology:
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o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr)
using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment or a pure KBr pellet.
o Place the sample pellet in the spectrometer's sample holder.
o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable ionization method. For a solid sample, this could involve a direct insertion probe or
dissolution in a solvent for techniques like electrospray ionization (ESI).

« lonization: Utilize an appropriate ionization technique. Electron lonization (EIl) is common for
providing detailed fragmentation patterns.

 Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g.,
a time-of-flight (TOF) or quadrupole mass analyzer).

o Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
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o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of trans-
2,3,4-Trimethoxycinnamic acid.
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Caption: Workflow for the synthesis and spectroscopic analysis of trans-2,3,4-
Trimethoxycinnamic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of trans-2,3,4-Trimethoxycinnamic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194063#trans-2-3-4-trimethoxycinnamic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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